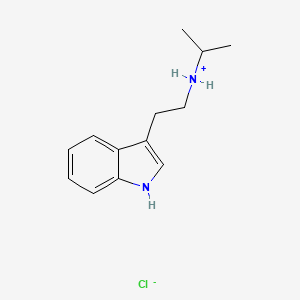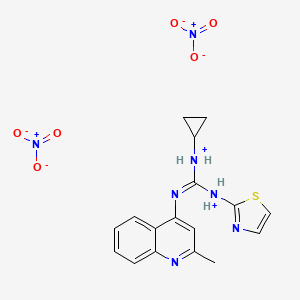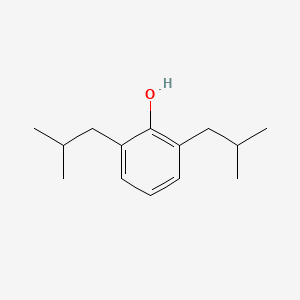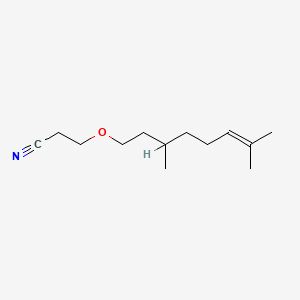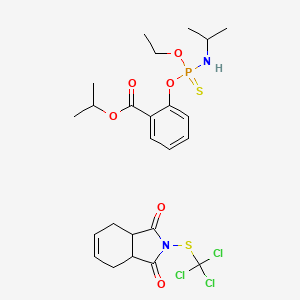
Diethylcarbamazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylcarbamazine hydrochloride is a synthetic organic compound primarily used as an anthelmintic medication. It is highly effective in treating filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . This compound was discovered in 1947 by Yellapragada Subbarow and is included in the World Health Organization’s List of Essential Medicines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylcarbamazine hydrochloride is synthesized from 4-methylpiperazine. The synthesis involves the reaction of 4-methylpiperazine with diethylcarbamoyl chloride under controlled conditions to form diethylcarbamazine. This intermediate is then converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Diethylcarbamazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Diethylcarbamazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: this compound is extensively researched for its therapeutic applications in treating filarial diseases.
Wirkmechanismus
The mechanism of action of diethylcarbamazine hydrochloride involves sensitizing microfilariae to phagocytosis. This is achieved by inhibiting arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
Vergleich Mit ähnlichen Verbindungen
Ivermectin: Another anthelmintic used to treat onchocerciasis (river blindness) and other parasitic infections.
Albendazole: Used for treating a variety of parasitic worm infestations.
Levamisole: An immunomodulatory and antihelminthic agent.
Comparison: Diethylcarbamazine hydrochloride is unique in its specific action against filarial parasites and its ability to sensitize microfilariae to phagocytosis. Unlike ivermectin, which is preferred for onchocerciasis, this compound is more effective for lymphatic filariasis and loiasis . Additionally, it has a different mechanism of action compared to albendazole and levamisole, making it a valuable alternative in the treatment of specific parasitic infections .
Eigenschaften
CAS-Nummer |
5348-97-0 |
|---|---|
Molekularformel |
C10H22ClN3O |
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
N,N-diethyl-4-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H |
InChI-Schlüssel |
WCJHPDVYERQRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.Cl |
Verwandte CAS-Nummern |
90-89-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



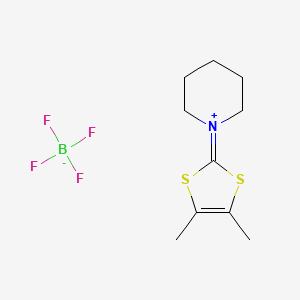
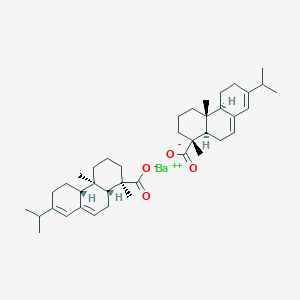
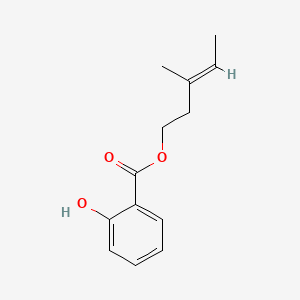
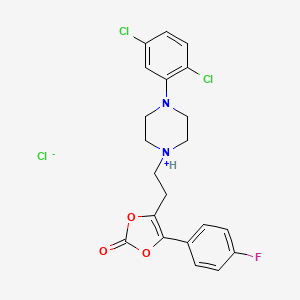
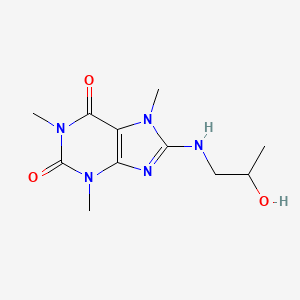

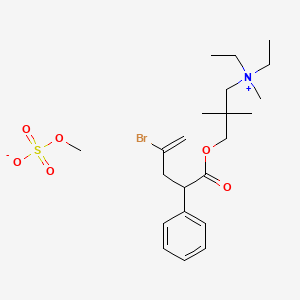
![Ledienosid [German]](/img/structure/B13766944.png)
